![molecular formula C6H7N3O2 B2578578 1-Metil-5-[(E)-2-nitroetenil]pirazol CAS No. 1603978-88-6](/img/structure/B2578578.png)

1-Metil-5-[(E)-2-nitroetenil]pirazol

Descripción general

Descripción

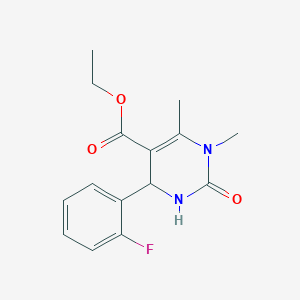

1-Methyl-5-[(E)-2-nitroethenyl]pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Aplicaciones Científicas De Investigación

1-Methyl-5-[(E)-2-nitroethenyl]pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its nitro group.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . They have been found to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, some pyrazole derivatives have been reported to inhibit certain enzymes, thereby disrupting the normal functioning of the target cells .

Biochemical Pathways

Pyrazole derivatives have been known to affect various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Pyrazole derivatives have been known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of pyrazole derivatives .

Análisis Bioquímico

Biochemical Properties

1-Methyl-5-[(E)-2-nitroethenyl]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . The compound’s nitroethenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modifying their function . Additionally, 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can interact with DNA, potentially leading to changes in gene expression .

Cellular Effects

1-Methyl-5-[(E)-2-nitroethenyl]pyrazole exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses . In terms of cellular metabolism, 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can affect the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its degradation products can also exert biological effects, which may differ from those of the parent compound . Long-term exposure to 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and analgesic effects . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

1-Methyl-5-[(E)-2-nitroethenyl]pyrazole is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes reduction of the nitro group to form amino derivatives, which can further conjugate with glucuronic acid or sulfate for excretion . These metabolic transformations can influence the compound’s activity and toxicity .

Transport and Distribution

The transport and distribution of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole within tissues can also affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

1-Methyl-5-[(E)-2-nitroethenyl]pyrazole exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation, can affect its subcellular distribution and targeting to specific compartments or organelles . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole can be synthesized through several methods. One common approach involves the condensation of 1-methylpyrazole with nitroethene under basic conditions. The reaction typically proceeds via a Michael addition, followed by cyclization to form the desired pyrazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of 1-methyl-5-[(E)-2-nitroethenyl]pyrazole may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are used to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 1-methyl-5-[(E)-2-aminoethenyl]pyrazole.

Substitution: Formation of halogenated pyrazole derivatives.

Comparación Con Compuestos Similares

1-Methyl-3-nitropyrazole: Similar in structure but with the nitro group at a different position.

5-Nitro-1-methylpyrazole: Similar but lacks the ethenyl substituent.

1-Methyl-5-[(E)-2-nitroethenyl]imidazole: Similar but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a nitro group and an ethenyl group on the pyrazole ring allows for a diverse range of chemical transformations and applications.

Propiedades

IUPAC Name |

1-methyl-5-[(E)-2-nitroethenyl]pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-8-6(2-4-7-8)3-5-9(10)11/h2-5H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPVAQSRWYVCNQ-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603978-88-6 | |

| Record name | 1-methyl-5-(2-nitroethenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)

![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)

![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2578506.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)

![8-(Azepan-1-yl)-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2578511.png)